3,6,9,12,15,18,21-Heptaoxatricosanedioic acid

Overview

Description

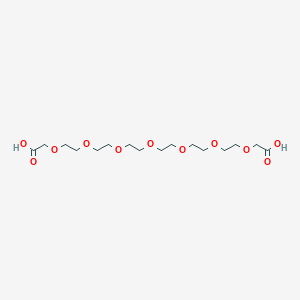

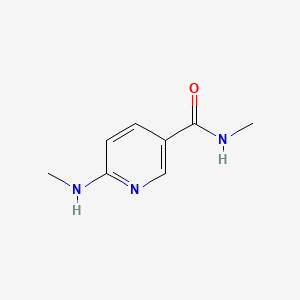

3,6,9,12,15,18,21-Heptaoxatricosanedioic acid, also known as HOOCCH2O-PEG6-CH2COOH or CH2COOH-PEG6-CH2COOH , is a chemical compound. It’s also referred to as 1,23-Bis (2,5-dioxo-1-pyrrolidinyl) Ester; 1,1’- [ (1,23-Dioxo-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis (oxy)]bis-2,5-pyrrolidinedione .

Molecular Structure Analysis

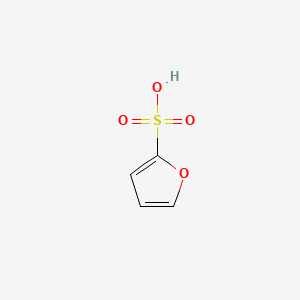

The molecular structure of 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid can be represented by the InChi Code: InChI=1S/C16H30O11/c17-15(18)13-26-11-9-24-7-5-22-3-1-21-2-4-23-6-8-25-10-12-27-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular formula of 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid is C16H30O11 . The average mass is 354.436 Da and the monoisotopic mass is 354.225372 Da .Scientific Research Applications

Metabolic Functions and Health Implications

3,6,9,12,15,18,21-Heptaoxatricosanedioic acid, as a polyunsaturated fatty acid (PUFA), is a critical component in human metabolism and dietary needs. The metabolism of similar fatty acids in humans, including their roles in beta-oxidation, recycling of carbon by fatty acid synthesis de novo, and conversion to longer-chain PUFAs, is crucial for tissue function. Gender-specific differences in the metabolism of these fatty acids are also notable, indicating potential variations in dietary needs and effects based on gender (Burdge, 2006).

Cardiovascular Health

Dietary PUFAs, similar to 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid, play a pivotal role in cardiovascular health. The balance between omega-6 (n-6) and omega-3 (n-3) fatty acids in the diet, represented by compounds like linoleic acid (LA) and alpha-linolenic acid (ALA), affects the formation of eicosanoids, which are involved in pro-inflammatory or anti-inflammatory responses. This balance is crucial in modulating cardiovascular risks and benefits, showcasing the importance of dietary PUFAs in preventing and managing cardiovascular diseases (Russo, 2009).

Pharmacological Effects

The pharmacological effects of polyphenolic compounds, which share structural similarities with 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid, have been extensively studied. These compounds exhibit a range of therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and potential benefits in metabolic-related disorders like cardiovascular disease, diabetes, and obesity. The study of these polyphenolic compounds provides insights into the potential therapeutic applications of similar complex fatty acids (Naveed et al., 2018).

Dietary Sources and Bioavailability

Understanding the dietary sources and bioavailability of PUFAs similar to 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid is fundamental for nutritional science and health. Linoleic acid (LA) and alpha-linolenic acid (ALA) are prominent examples, serving as precursors to longer-chain PUFAs such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). These fatty acids, derived from dietary sources, are crucial in regulating body homeostasis and are linked with beneficial outcomes in inflammatory diseases, cancer, and cardiovascular diseases (Saini & Keum, 2018).

Safety and Hazards

The safety data sheet for 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the substance comes into contact with skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The substance is not classified as hazardous according to the available data .

Mechanism of Action

Target of Action

This compound is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are designed to target proteins for degradation by the ubiquitin-proteasome system .

Mode of Action

PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The CH2COOH-PEG6-CH2COOH compound acts as this linker, connecting the E3 ligase ligand to the target protein ligand . The resulting PROTAC molecule can then bind to both the target protein and an E3 ligase, forming a ternary complex . This brings the target protein in close proximity to the E3 ligase, which tags the target protein with ubiquitin . The ubiquitin tag signals for the protein to be degraded by the proteasome, a large protein complex that degrades unneeded or damaged proteins .

Biochemical Pathways

The biochemical pathway primarily affected by CH2COOH-PEG6-CH2COOH is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific target proteins .

Pharmacokinetics

As a PEG-based compound, it is expected to have good solubility and stability . .

Result of Action

The result of the action of CH2COOH-PEG6-CH2COOH is the degradation of the target protein . By linking the target protein to an E3 ligase, it allows for the selective degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein.

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O11/c17-15(18)13-26-11-9-24-7-5-22-3-1-21-2-4-23-6-8-25-10-12-27-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYAZDYSJVSCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(=O)O)OCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444209 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6,9,12,15,18,21-Heptaoxatricosanedioic acid | |

CAS RN |

83824-29-7 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,4-Phenylene)bis[(dichloromethyl)silane]](/img/structure/B3057609.png)

![2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-](/img/structure/B3057614.png)